![molecular formula C16H14F3N5O3S B2530035 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2097895-76-4](/img/structure/B2530035.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide" is a chemical entity that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This particular compound features a pyrazinyl and pyrazolyl moiety linked to a benzenesulfonamide core, with a trifluoromethoxy group as a substituent. The presence of these functional groups suggests potential biological activities, such as antimicrobial or enzyme inhibitory properties, which are common among sulfonamide derivatives .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the context of the provided papers, similar compounds have been synthesized through various methods, including the condensation of hydrazones with aminosulfonyl benzoates , or by the reaction of aminopyrazoles with trifluoromethyl-β-diketones . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the pyrazole and pyrazinyl rings followed by their attachment to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The specific compound mentioned would likely exhibit a planar geometry around the pyrazinyl moiety, with potential for intramolecular hydrogen bonding contributing to its conformational stability. The trifluoromethoxy group could influence the electronic distribution and overall molecular conformation due to its electronegativity .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as electrophiles in nucleophilic aromatic substitution reactions or as ligands in coordination chemistry. The trifluoromethoxy group may also undergo nucleophilic aromatic substitution, given appropriate reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their functional groups. The sulfonamide group typically confers solubility in polar solvents, while the presence of the trifluoromethoxy group could enhance the compound's lipophilicity, potentially affecting its bioavailability and distribution. The compound's melting point, solubility, and stability would be determined by its precise molecular structure and substituents .
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of molecules that have been synthesized and characterized for potential biological activities. For instance, derivatives similar to this compound have been synthesized to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies involve complex synthetic pathways to introduce specific functional groups that may contribute to the desired biological effects (Ş. Küçükgüzel et al., 2013).
Biological Activities
Research on compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has revealed a range of potential biological activities. Some derivatives have been found to exhibit significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or certain reference drugs. Additionally, certain compounds demonstrated modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral properties (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Derivatives of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have been synthesized and tested for their antimicrobial activity against a variety of bacterial and fungal strains. These studies aim to explore the potential of such compounds in addressing the need for new antimicrobial agents, given the increasing resistance to existing drugs. The antimicrobial activity is assessed through in vitro tests against selected pathogenic bacteria and fungi (S. Y. Hassan, 2013).
Herbicidal Activity
Research has also investigated the herbicidal activity of compounds within the same family, focusing on their post-emergence activity on dicotyledonous weed species. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of these weeds (J. Eussen et al., 1990).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c1-24-10-11(8-22-24)15-14(20-6-7-21-15)9-23-28(25,26)13-4-2-12(3-5-13)27-16(17,18)19/h2-8,10,23H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTCUALXVONVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide |
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